tert-butyl N-[1-[(1-carbamoylcyclopropyl)amino]-5,5-dimethylhexan-2-yl]carbamate
Description
tert-Butyl N-[1-[(1-carbamoylcyclopropyl)amino]-5,5-dimethylhexan-2-yl]carbamate: is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis and have applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound, in particular, is notable for its unique structure, which includes a cyclopropyl group and a tert-butyl carbamate moiety.
Properties
IUPAC Name |
tert-butyl N-[1-[(1-carbamoylcyclopropyl)amino]-5,5-dimethylhexan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N3O3/c1-15(2,3)8-7-12(20-14(22)23-16(4,5)6)11-19-17(9-10-17)13(18)21/h12,19H,7-11H2,1-6H3,(H2,18,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWWAAMQGNMRKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC(CNC1(CC1)C(=O)N)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-[(1-carbamoylcyclopropyl)amino]-5,5-dimethylhexan-2-yl]carbamate typically involves multiple steps, including the formation of the cyclopropyl group and the introduction of the carbamate functionality. One common synthetic route involves the following steps:
Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction, where an alkene is treated with a carbene or a carbenoid reagent.
Introduction of the carbamate group: This step involves the reaction of an amine with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the carbamate group may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted carbamates.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[1-[(1-carbamoylcyclopropyl)amino]-5,5-dimethylhexan-2-yl]carbamate is used as a building block in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of carbamates on biological systems. Carbamates are known to inhibit certain enzymes, and this compound can be used to investigate these inhibitory effects.
Medicine
In medicine, carbamates have been explored for their potential therapeutic applications. This compound may be studied for its potential use as a drug or a drug precursor, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials. Its unique structure can impart desirable properties to the final products.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-[(1-carbamoylcyclopropyl)amino]-5,5-dimethylhexan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, leading to their inhibition. This inhibition can affect various biochemical pathways, depending on the specific enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with a tert-butyl group.
Cyclopropylamine: Contains a cyclopropyl group but lacks the carbamate functionality.
N-Boc-protected amines: Similar in that they contain a tert-butyl carbamate group.
Uniqueness
What sets tert-butyl N-[1-[(1-carbamoylcyclopropyl)amino]-5,5-dimethylhexan-2-yl]carbamate apart is its combination of a cyclopropyl group and a tert-butyl carbamate moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in both research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
